2,2,5,5-tetradeuteriohexanedioic acid

Descripción

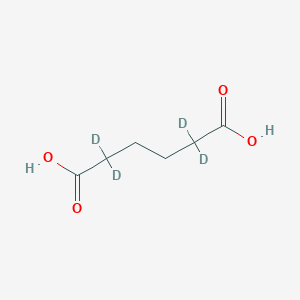

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2,5,5-tetradeuteriohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLRTRBMVRJNCN-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC([2H])([2H])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480543 | |

| Record name | Adipic acid-2,2,5,5-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19031-55-1 | |

| Record name | Adipic acid-2,2,5,5-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19031-55-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Site Specific Deuteration

Strategic Approaches for Deuterium (B1214612) Incorporation at Aliphatic Positions

The introduction of deuterium into aliphatic chains, particularly at positions alpha to a carbonyl group, requires strategic chemical transformations that favor hydrogen-deuterium (H/D) exchange at these sites.

Stereoselective and Regioselective Deuteration Techniques

The regioselective deuteration at the C-2 and C-5 positions of a hexanedioic acid backbone is primarily dictated by the increased acidity of the α-hydrogens due to the electron-withdrawing effect of the adjacent carboxyl groups. Base-catalyzed enolization is a common and effective strategy to achieve this. In the presence of a suitable base and a deuterium source, such as deuterium oxide (D₂O), the α-protons are abstracted to form an enolate intermediate. Subsequent quenching of this enolate with D₂O introduces a deuterium atom at the α-position. To achieve tetradeuteration at the 2,2,5,5-positions, this process must be repeated until all four α-hydrogens have been exchanged. The selection of the base and reaction conditions is crucial to avoid side reactions and promote high levels of deuterium incorporation.

Catalytic Hydrogen-Deuterium Exchange Reactions

Catalytic H/D exchange reactions provide an alternative and often milder approach for deuterium incorporation. Transition metal catalysts, such as those based on palladium, platinum, or iridium, can facilitate the activation of C-H bonds and their subsequent exchange with a deuterium source. For dicarboxylic acids, the substrate can be adsorbed onto the catalyst surface, allowing for the exchange of the acidic α-protons with deuterium. The efficiency of these reactions is dependent on the choice of catalyst, solvent, temperature, and the pressure of deuterium gas (if used as the source). These catalytic methods can offer high selectivity and are often compatible with a wider range of functional groups compared to strong base-catalyzed reactions.

Multi-Step Synthetic Pathways for 2,2,5,5-Tetradeuteriohexanedioic Acid

The synthesis of this compound typically involves a multi-step pathway that begins with a suitable precursor, followed by deuteration and any necessary subsequent chemical transformations.

Precursor Selection and Derivatization for Deuterium Labeling

The choice of precursor is a critical step in the synthesis of this compound. Several viable starting materials can be considered, including:

Hexanedioic acid (Adipic Acid): The most direct precursor, which can be subjected to H/D exchange reactions. However, the direct deuteration of the free acid can sometimes be challenging.

Diethyl hexanedioate (Diethyl Adipate): Esterification of adipic acid to its diethyl ester can improve solubility in organic solvents and facilitate a more controlled base-catalyzed H/D exchange. The ester groups can then be hydrolyzed to yield the deuterated dicarboxylic acid.

Cyclohexanone (B45756): A common industrial precursor for adipic acid. Deuteration of cyclohexanone at the α-positions can be achieved under basic conditions with D₂O. The resulting 2,2,6,6-tetradeuteriocyclohexanone can then be oxidized (e.g., using nitric acid) to open the ring and form this compound.

2,5-Hexanedione: This diketone can serve as a precursor where the α-hydrogens to both carbonyl groups are activated for H/D exchange. Subsequent oxidation would then yield the desired deuterated dicarboxylic acid.

Derivatization, particularly to the corresponding ester, is a common strategy to enhance the efficiency of the deuteration step. For instance, the conversion of adipic acid to its pentafluorophenyl (Pfp) ester can significantly increase the acidity of the α-hydrogens, allowing for a more facile and complete H/D exchange under mild conditions using a base like triethylamine (B128534) (Et₃N) and D₂O.

Optimization of Reaction Conditions for Isotopic Enrichment and Yield

Achieving high isotopic enrichment and chemical yield requires careful optimization of the reaction conditions. Key parameters to consider include:

| Parameter | Influence on Deuteration |

| Deuterium Source | The isotopic purity of the deuterium source (e.g., D₂O, D₂ gas) directly impacts the maximum achievable isotopic enrichment of the product. |

| Base/Catalyst | The choice and concentration of the base or catalyst affect the rate and completeness of the H/D exchange. For base-catalyzed reactions, stronger bases can lead to faster exchange but may also promote side reactions. |

| Solvent | The solvent must be compatible with the reactants and should not interfere with the deuteration process. For many H/D exchange reactions, a deuterated solvent is used to minimize the incorporation of protium (B1232500). |

| Temperature | Higher temperatures generally increase the rate of H/D exchange. However, excessive heat can lead to decomposition or side reactions. |

| Reaction Time | Sufficient reaction time is necessary to ensure complete exchange of all four α-hydrogens. The progress of the reaction can be monitored by techniques like NMR spectroscopy. |

A plausible synthetic route starting from diethyl hexanedioate is outlined below:

Base-catalyzed H/D Exchange: Diethyl hexanedioate is dissolved in a suitable solvent, and a base (e.g., sodium ethoxide) is added in the presence of a large excess of D₂O. The mixture is heated to facilitate the enolization and subsequent deuteration at the α-positions. This process is repeated to maximize deuterium incorporation.

Hydrolysis: The resulting diethyl 2,2,5,5-tetradeuteriohexanedioate is then hydrolyzed under acidic or basic conditions to cleave the ester groups.

Acidification and Isolation: The reaction mixture is acidified to protonate the carboxylate groups, leading to the precipitation of this compound. The solid product is then isolated by filtration, washed, and dried.

Chromatographic and Spectroscopic Purity Assessment of Deuterated Products

Ensuring the chemical and isotopic purity of the final product is essential. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the chemical purity of the deuterated product.

| Technique | Method Details |

| HPLC | Reversed-phase HPLC with a suitable column (e.g., C18) can be used to separate the deuterated adipic acid from any non-deuterated starting material or impurities. A mobile phase of acetonitrile (B52724) and water with an acidic modifier is often employed, with detection by UV absorbance at a low wavelength (around 210 nm). |

| GC | For GC analysis, the dicarboxylic acid is typically derivatized to a more volatile form, such as its dimethyl or trimethylsilyl (B98337) ester. This allows for separation on a capillary GC column and detection by a flame ionization detector (FID) or a mass spectrometer (MS). Deuterated compounds may have slightly different retention times compared to their non-deuterated counterparts. |

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the structure and determining the isotopic enrichment.

| Technique | Method Details |

| ¹H NMR | The disappearance or significant reduction of the proton signals corresponding to the α-positions (C-2 and C-5) in the ¹H NMR spectrum provides direct evidence of successful deuteration. The integration of the remaining proton signals can be used to quantify the level of deuterium incorporation. |

| ²H NMR | A deuterium NMR spectrum will show a signal at the chemical shift corresponding to the deuterated positions, confirming the presence and location of the deuterium atoms. |

| ¹³C NMR | The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons and the methylene (B1212753) carbons. The signals for the deuterated carbons (C-2 and C-5) will appear as multiplets due to C-D coupling, and their intensity will be reduced. |

| Mass Spectrometry | MS is a highly sensitive technique for determining the isotopic composition. The molecular ion peak in the mass spectrum of the deuterated compound will be shifted to a higher mass-to-charge ratio (m/z) compared to the non-deuterated analog. For this compound, the molecular weight is approximately 150.17 g/mol , compared to 146.14 g/mol for adipic acid. The distribution of isotopic peaks can be used to calculate the isotopic enrichment. |

A combined approach using these analytical techniques ensures a comprehensive assessment of the purity and isotopic labeling of the synthesized this compound.

Utilization in Kinetic Isotope Effect Kie Studies for Reaction Mechanism Deconvolution

Theoretical Framework of Deuterium (B1214612) Kinetic Isotope Effects

The theoretical basis for the kinetic isotope effect lies in the principles of quantum mechanics and statistical mechanics, particularly concerning the vibrational energy of chemical bonds. wikipedia.org An atom's mass influences its bond vibrational frequencies; a heavier isotope like deuterium forms a stronger bond with a lower vibrational frequency compared to the lighter protium (B1232500) (hydrogen). wikipedia.org

Deuterium kinetic isotope effects are categorized as either primary or secondary, depending on the role of the isotopically substituted bond in the reaction.

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org For C-H/C-D bonds, this effect is significant, with the rate constant for the hydrogen-containing compound (kH) being typically 6 to 10 times greater than that for the deuterium-containing compound (kD). wikipedia.org This large difference provides strong evidence that the C-H bond is cleaved during the rate-limiting step. libretexts.org

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the bond to the isotopically labeled atom is not broken or formed during the rate-determining step. princeton.edu Instead, the effect arises from changes in the vibrational environment of the C-D bond as the reaction proceeds from reactant to transition state. princeton.edu These effects are much smaller than PKIEs, with typical kH/kD values ranging from 0.7 to 1.5. princeton.edu They are further classified based on the position of the isotope relative to the reaction center:

α-Secondary KIE: The isotope is on the carbon atom undergoing a change (e.g., rehybridization).

β-Secondary KIE: The isotope is on a carbon atom adjacent to the reacting center. libretexts.org

For 2,2,5,5-tetradeuteriohexanedioic acid, the deuterium labels are at the α-positions, making it an ideal substrate for probing α-secondary kinetic isotope effects in reactions involving the carboxyl groups.

According to quantum mechanics, a chemical bond possesses a minimum amount of vibrational energy even at absolute zero, known as the Zero-Point Energy (ZPE). The ZPE is proportional to the vibrational frequency of the bond. nih.gov Because the C-D bond has a lower vibrational frequency than the C-H bond due to the greater mass of deuterium, its ZPE is also lower. libretexts.org

This difference in ZPE is the fundamental origin of the primary KIE. For a reaction to occur, energy must be supplied to break the C-H or C-D bond, reaching a transition state. Since the C-D bond starts from a lower energy level (lower ZPE), it requires more energy to reach the transition state, resulting in a higher activation energy and a slower reaction rate compared to its C-H counterpart. libretexts.orgprinceton.edu

In the case of secondary KIEs, the magnitude and direction (kH/kD > 1 for normal, kH/kD < 1 for inverse) depend on how the vibrational force constants of the C-H/C-D bond change between the reactant and the transition state. nih.gov For instance, if a carbon atom changes hybridization from sp3 (in the reactant) to sp2 (in the transition state), the out-of-plane bending vibrations of the attached C-H/C-D bonds become less restricted. This leads to a smaller difference in ZPE between the C-H and C-D bonds in the transition state compared to the ground state, resulting in a normal secondary KIE (kH/kD > 1). Conversely, a change from sp2 to sp3 hybridization results in more restricted vibrations and an inverse secondary KIE (kH/kD < 1). researchgate.net

Experimental Determination of KIEs with this compound

The experimental measurement of a kinetic isotope effect requires the precise determination of reaction rates for both the standard substrate (hexanedioic acid) and its deuterated analogue (this compound) under identical conditions. nih.gov

Several analytical techniques are employed to monitor the reaction progress and determine rate constants. The choice of method depends on the nature of the reactants and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is a powerful non-destructive technique for measuring KIEs. nih.gov It can be used to follow the disappearance of the reactant or the appearance of the product over time. For competitive experiments where a mixture of the protiated and deuterated substrates reacts, NMR can determine the ratio of the two isotopologues in the remaining starting material or in the product at various reaction times, from which the KIE can be calculated. princeton.edu

Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is highly sensitive for measuring KIEs. nih.gov It distinguishes between the unlabeled and deuterated compounds based on their mass-to-charge ratio. By quantifying the relative amounts of each species in a reaction mixture over time, precise rate constants can be obtained. nih.gov

The precision of KIE measurements is critical, as the effects, especially secondary KIEs, can be small. nih.gov Minimizing experimental error is paramount. Key methodologies include:

Instrument Calibration: Regular and thorough calibration of all measuring equipment (spectrometers, chromatographs, balances, etc.) is essential to prevent systematic errors.

Controlled Reaction Conditions: KIE measurements are highly sensitive to temperature, pressure, and solvent composition. Reactions for both isotopologues must be run under identical, tightly controlled conditions. Using a single thermostatted bath for simultaneous reactions is a common practice.

Internal Competition Experiments: Whenever possible, performing the reaction with a mixture of the labeled and unlabeled substrates in the same vessel is preferred. This method eliminates errors arising from trying to reproduce identical conditions in separate experiments, as both substrates experience the exact same environment. nih.gov The KIE is determined by analyzing the isotopic composition of the products or the unreacted starting materials.

High Substrate Purity: The isotopic and chemical purity of both hexanedioic acid and this compound must be very high. Impurities can interfere with the reaction or the analytical measurements, leading to inaccurate results.

Mechanistic Insights Derived from KIE Analysis of Reactions Involving Hexanedioic Acid

While specific published studies detailing the use of this compound for mechanistic deconvolution are not widely available, its structure is designed to probe reactions at the α-carbons. A hypothetical example illustrates how it could be used to distinguish between possible mechanisms for a reaction at the carboxyl group, such as an esterification or amidation reaction.

Consider a reaction where the rate-determining step involves a nucleophilic attack on the carbonyl carbon of hexanedioic acid. This attack causes the carbonyl carbon to change its hybridization from sp2 to a more sp3-like character in the tetrahedral transition state. This change in the electronic environment at the carbonyl carbon influences the adjacent C-H and C-D bonds at the C2 and C5 positions.

In this scenario, the C-H(D) bonds at the α-positions (C2 and C5) are not broken. However, the change in hybridization at the reaction center (the carbonyl carbon) from sp2 to sp3 would lead to increased steric crowding in the transition state. This crowding would increase the energy of the C-H/C-D out-of-plane bending vibrations. Because the C-D bond has a lower zero-point energy, the energy penalty for this increased steric hindrance is less for the deuterated compound. This would result in the deuterated molecule reacting slightly faster than the protiated one, leading to an inverse secondary kinetic isotope effect (kH/kD < 1) .

Observing a kH/kD value of ~0.95 would provide strong evidence for a mechanism where the α-carbon environment becomes more sterically crowded in the rate-determining step, consistent with the formation of a tetrahedral intermediate. Conversely, a normal KIE (kH/kD > 1) would suggest a transition state where the α-carbon environment is less crowded than in the reactant.

The following interactive table presents hypothetical data from such a study to illustrate the expected results.

| Substrate | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| Hexanedioic Acid (H) | 1.50 x 10⁻⁴ | 0.96 | Inverse α-secondary KIE suggests rehybridization from sp² to sp³ at the carbonyl carbon in the rate-determining step. |

| This compound (D) | 1.56 x 10⁻⁴ |

This type of analysis, enabled by the synthesis of specific isotopologues like this compound, is invaluable for building a detailed picture of reaction transition states and confirming or refuting proposed mechanistic pathways.

Identification of Rate-Determining Steps in Multi-Step Processes

If the cleavage of the C-H bond at the 2- or 5-position is integral to the slowest step of the reaction, a significant primary kinetic isotope effect (typically kH/kD > 2) will be observed. princeton.edu This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate. princeton.eduepfl.ch Conversely, if C-H bond breaking occurs in a fast step before or after the RDS, the observed KIE will be negligible (kH/kD ≈ 1). khanacademy.orgprinceton.edu

For instance, in an oxidation reaction where a C-H bond at the α-carbon (C2 or C5) of hexanedioic acid is cleaved, observing a large KIE upon deuteration at these positions would confirm that this C-H activation is the rate-determining step. wikipedia.orgstudymind.co.uk

Table 1: Hypothetical KIE Data for Oxidation of Hexanedioic Acid

| Substrate | Rate Constant (k) | kH/kD | Implication for RDS |

| Hexanedioic acid | kH | \multirow{2}{*}{6.5} | C-H bond cleavage is the rate-determining step. |

| This compound | kD |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Characterization of Transition State Structures and Bond Breaking/Formation

The magnitude of the primary KIE provides valuable information about the structure of the transition state—the highest energy point along the reaction coordinate. A maximal KIE is typically observed when the proton (or deuteron) is symmetrically shared between the donor and acceptor atoms in the transition state.

Symmetric Transition State: A large KIE value (e.g., kH/kD ≈ 5-7 at room temperature) suggests a transition state where the C-H/C-D bond is significantly and symmetrically broken. princeton.edu

Early or Late Transition State: Smaller KIE values suggest an "early" transition state (resembling the reactants) or a "late" transition state (resembling the products), where the C-H/C-D bond is only slightly or almost completely broken, respectively.

Non-linear Transition State: Proton transfers that occur via non-linear or bent transition states generally exhibit lower KIE values (e.g., kH/kD ≈ 2.5-3.5) compared to linear transfers. princeton.edu

By measuring the KIE for a reaction involving this compound, researchers can infer the geometry of the transition state during the C-H bond-breaking step.

Investigation of Enzymatic Catalysis Mechanisms Through Isotopic Probes

Enzymes catalyze biochemical reactions with high specificity and efficiency, often involving the cleavage of C-H bonds. This compound can be used as an isotopic probe to unravel the mechanisms of enzymes that process adipic acid or similar dicarboxylic acids.

For example, in studies of lipoxygenases, which catalyze the peroxidation of polyunsaturated fatty acids, deuterated substrates like deuterated arachidonic acid have been crucial. nih.gov These studies revealed surprisingly smaller KIEs than expected, leading to the discovery of isotope-sensitive branching of reaction pathways, where deuteration at one site altered the enzyme's regioselectivity for hydrogen abstraction at another site. nih.gov

If an enzyme, such as a hydroxylase or dehydrogenase, acts on hexanedioic acid, comparing its activity with the native substrate versus this compound can reveal whether the C-H bond cleavage at the C2/C5 position is a rate-limiting step in the enzymatic cycle. An observed KIE would provide strong evidence for this mechanistic step. In some enzymatic reactions, extremely large KIEs have been observed, which are often taken as evidence for quantum mechanical tunneling, where the hydrogen atom passes through the activation barrier rather than over it. wikipedia.org

Analysis of Solvent Isotope Effects in Acid-Base Catalyzed Reactions

When a reaction is carried out in heavy water (D₂O) instead of H₂O, a solvent isotope effect (SIE) can be observed. chem-station.com This effect is particularly important in acid-base catalyzed reactions where proton transfer from the solvent is involved. While the primary focus of using this compound is on substrate KIEs, it can be used in conjunction with solvent isotope studies to dissect complex reaction mechanisms.

For a reaction involving hexanedioic acid, changing the solvent from H₂O to D₂O can affect reaction rates. Carboxylic acids are generally weaker acids in D₂O than in H₂O by about half a pKa unit. mdpi.com If the reaction mechanism involves a pre-equilibrium protonation or deprotonation of the substrate's carboxyl groups, the rate can be altered in D₂O. Sometimes an "inverse" solvent isotope effect (kH₂O/kD₂O < 1) is observed, where the reaction is faster in the deuterated solvent. mdpi.com

By studying the reaction of this compound in both H₂O and D₂O, researchers can distinguish between the substrate KIE (due to C-D bond cleavage) and the solvent IE (due to O-D vs O-H transfers or changes in solvation). nih.govnih.gov This combined approach allows for a more detailed mapping of the entire reaction pathway, including the roles of both substrate C-H bonds and solvent protons in the mechanism.

Role As an Internal Standard in High Precision Quantitative Analytical Methodologies

Principles of Internal Standardization with Stable Isotope Analogs

Internal standardization is a technique used in analytical chemistry to improve the precision and accuracy of quantitative analysis. It involves adding a known amount of a specific compound, the internal standard, to every sample, calibrator, and blank. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This approach effectively corrects for variations in sample volume, injection volume, and instrument response.

Stable isotope-labeled compounds, such as 2,2,5,5-tetradeuteriohexanedioic acid, are considered the gold standard for internal standards, particularly in mass spectrometry. nih.gov This method, known as stable isotope dilution analysis (IDA), relies on the principle that the labeled standard is chemically and physically almost identical to the unlabeled analyte. alfa-chemistry.com Consequently, it experiences the same losses during sample preparation, extraction, and derivatization, as well as the same ionization suppression or enhancement effects in the analytical instrument. scispace.com By measuring the ratio of the native analyte to the isotopically labeled internal standard, highly accurate and precise quantification can be achieved. alfa-chemistry.com

| Feature | Description |

| Analyte | The substance being quantified in a sample. |

| Internal Standard (IS) | A compound of known concentration added to the sample. |

| Stable Isotope-Labeled IS | An internal standard where one or more atoms are replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). |

| Principle of Correction | The IS experiences similar variations as the analyte during the analytical process. The ratio of their signals remains constant, leading to more accurate results. |

Application in Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), it provides high selectivity and sensitivity for the quantification of specific compounds in complex mixtures. The use of this compound as an internal standard is particularly advantageous in these applications.

In GC-MS, volatile and thermally stable compounds are separated in a gaseous mobile phase. Deuterated compounds like this compound are ideal internal standards in GC-MS because they have very similar retention times to their non-deuterated counterparts, meaning they elute from the GC column at nearly the same time. wikipedia.orgscioninstruments.com This co-elution is critical for correcting matrix effects that can alter the ionization efficiency of the analyte. nih.gov The mass spectrometer can easily distinguish between the analyte and the deuterated internal standard based on their mass difference, allowing for accurate quantification even in complex environmental or biological samples. nih.govresearchgate.net

LC-MS is a versatile technique used for the analysis of a wide range of compounds, including those that are not volatile enough for GC. In LC-MS, deuterated internal standards are invaluable for correcting variations in the electrospray ionization (ESI) process, which is often susceptible to matrix effects. lcms.cznih.gov While deuterium (B1214612) labeling can sometimes lead to a slight shift in chromatographic retention time, this effect is generally minimal and does not detract from the benefits of using a stable isotope-labeled internal standard. chromforum.orgresearchgate.net The use of this compound in LC-MS assays ensures that any suppression or enhancement of the ionization of hexanedioic acid is mirrored by the internal standard, leading to reliable quantification. scispace.com

Tandem mass spectrometry (MS/MS), often performed using a triple quadrupole mass spectrometer, offers an even higher level of specificity and sensitivity. lcms.cz In an MS/MS experiment, a specific parent ion is selected, fragmented, and then a specific fragment ion is monitored. This process is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.gov

When using this compound as an internal standard in an LC-MS/MS method, a specific precursor-to-product ion transition is monitored for both the analyte and the internal standard. Because of the deuterium labeling, the precursor and product ions of the internal standard will have a higher mass than those of the analyte. This allows for highly specific and simultaneous detection, minimizing interferences and leading to extremely accurate and precise quantification. nih.gov

| Technique | Role of this compound |

| GC-MS | Co-elutes with the analyte, correcting for injection volume variations and matrix effects. |

| LC-MS | Compensates for variations in ionization efficiency due to matrix effects. |

| MS/MS (SRM) | Provides a distinct mass transition for highly specific and sensitive quantification. |

Application in Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the concentration of a substance by comparing the integral of its NMR signal to that of a certified reference material. emerypharma.com

In ¹H qNMR, an internal standard with a known concentration and purity is added to the sample. fujifilm.com The concentration of the analyte is then calculated based on the ratio of the integrals of the analyte and internal standard signals, their respective molecular weights, and the number of protons contributing to each signal. fujifilm.com

Calibration Curve Generation and Measurement Uncertainty Assessment

The fundamental principle of quantification using an internal standard involves adding a known, fixed concentration of the SIL-IS to every calibration standard and unknown sample. chromforum.org In this case, this compound is added to solutions containing varying known concentrations of unlabeled adipic acid to create a series of calibration standards. When analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the instrument measures the response (e.g., peak area) for both the analyte (adipic acid) and the internal standard.

A calibration curve is then generated by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. chromforum.orgmdpi.com This ratiometric approach is crucial because it corrects for variations in sample preparation, injection volume, and instrument response. chromforum.org Since the SIL-IS and the native analyte have nearly identical chemical and physical properties, any loss during extraction or fluctuation in ionization efficiency will affect both compounds to the same degree, leaving the ratio of their signals constant. nih.gov

This process significantly improves the linearity and reliability of the calibration curve, which is essential for accurate quantification. mdpi.com The use of a robust calibration model with a well-matched internal standard like this compound is a key component in the assessment of measurement uncertainty (MU). nih.gov Measurement uncertainty provides a quantitative indication of the quality of a result, expressing the range within which the true value is believed to lie. nih.govsafetyandquality.gov.au By minimizing variability from multiple sources, the SIL-IS helps to reduce the combined uncertainty of the measurement, leading to a more confident and reliable result. nih.govekb.eg Laboratories accredited under standards like ISO 15189 are required to determine measurement uncertainty for their procedures. nih.gov

Table 1: Representative Calibration Curve Data for Adipic Acid using this compound as an Internal Standard This table illustrates typical data used to construct a calibration curve. The response ratio (Analyte Area / IS Area) is plotted against the analyte concentration to determine the linear regression equation used for quantifying unknown samples.

| Adipic Acid Concentration (ng/mL) | Adipic Acid Peak Area | IS Peak Area (Constant) | Response Ratio |

| 1.0 | 5,150 | 101,500 | 0.051 |

| 5.0 | 25,800 | 102,100 | 0.253 |

| 25.0 | 128,500 | 101,800 | 1.262 |

| 50.0 | 256,000 | 102,400 | 2.500 |

| 100.0 | 511,500 | 101,300 | 5.050 |

| 250.0 | 1,275,000 | 102,000 | 12.500 |

| 500.0 | 2,545,000 | 101,800 | 25.000 |

Minimizing Matrix Effects and Enhancing Analytical Reproducibility

Biological samples such as urine and plasma are incredibly complex, containing numerous endogenous compounds that can interfere with the analysis. safetyandquality.gov.aunih.gov This phenomenon, known as the "matrix effect," can cause unpredictable suppression or enhancement of the analyte's signal during ionization in the mass spectrometer, leading to inaccurate results. nih.govresearchgate.net

The primary advantage of using this compound is its ability to compensate for these matrix effects. nih.gov Because its molecular structure and physicochemical properties are almost identical to native adipic acid, it co-elutes during chromatography and experiences the same degree of signal suppression or enhancement from interfering matrix components. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized, making the measurement independent of the matrix's influence. chromforum.orgresearchgate.net

This normalization is critical for ensuring high analytical reproducibility, especially when analyzing a large number of samples from different sources, where the matrix composition can vary significantly. nih.gov The use of a co-eluting SIL-IS is the most effective strategy to correct for these variations, ensuring that results are consistent and comparable across different sample batches and analytical runs. nih.govrsc.org

Table 2: Analyte Recovery in Urine Samples With and Without Internal Standard Correction This table demonstrates the impact of matrix effects on analyte recovery. Without an internal standard, the measured concentration is significantly underestimated due to ion suppression. With the correction provided by this compound, the recovery is much closer to the true value, showcasing its effectiveness in minimizing matrix effects.

| Sample ID | Spiked Adipic Acid (ng/mL) | Measured Concentration (No IS) | % Recovery (No IS) | Measured Concentration (With IS) | % Recovery (With IS) |

| Urine 1 | 100 | 68.2 | 68.2% | 98.7 | 98.7% |

| Urine 2 | 100 | 55.9 | 55.9% | 101.5 | 101.5% |

| Urine 3 | 100 | 74.1 | 74.1% | 99.2 | 99.2% |

| Urine 4 | 100 | 61.5 | 61.5% | 103.1 | 103.1% |

Considerations for Isotopic Purity and Stability of Internal Standards

For an internal standard to be effective, its own purity and stability must be well-characterized and controlled. lcms.cz The isotopic purity of this compound is a critical parameter. High isotopic purity means the standard contains a very low percentage of the unlabeled adipic acid. Commercially available standards often have an isotopic purity of 98% or higher. isotope.com The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration in the sample, particularly when measuring very low levels. Therefore, the contribution of any unlabeled species in the standard must be known and corrected for in the final calculation.

Chemical stability is another crucial attribute. The internal standard must remain stable throughout the entire analytical process, including sample storage, extraction, and instrumental analysis. This compound is a chemically stable compound, not prone to degradation under typical analytical conditions. Furthermore, the deuterium labels at the 2 and 5 positions are on non-exchangeable carbon atoms, preventing the loss of the isotopic label and ensuring its mass remains distinct from the native analyte. The stability ensures that the concentration of the internal standard remains constant from its addition to the sample until the moment of detection, which is a fundamental assumption for its use in quantitative analysis. ekb.eg

Advanced Spectroscopic Characterization and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is a cornerstone technique for elucidating the structure and conformational behavior of molecules in solution. auremn.org.brnih.gov The substitution of protons with deuterium (B1214612) at the C-2 and C-5 positions of hexanedioic acid (adipic acid) provides unique opportunities for specialized NMR experiments.

Deuterium (²H) is an NMR-active nucleus with a spin quantum number of I=1. ²H NMR spectroscopy is a direct and unambiguous method to confirm the successful and site-specific incorporation of deuterium into a molecular structure. magritek.com

In the case of 2,2,5,5-tetradeuteriohexanedioic acid, a ²H NMR spectrum would exhibit a distinct resonance signal corresponding to the deuterium nuclei at the C-2 and C-5 positions. The chemical shift of this signal is expected to be nearly identical to the ¹H chemical shift of the corresponding protons in unlabeled adipic acid, which typically appear around 2.2-2.3 ppm. chemicalbook.comresearchgate.net The presence of this signal provides definitive proof of deuteration, while its integration can offer quantitative information about the extent of isotopic enrichment. The natural line shape of deuterium signals is typically broader than that of protons, which is a characteristic feature of ²H NMR. magritek.com

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. The introduction of deuterium at the C-2 and C-5 positions induces predictable changes in the ¹³C NMR spectrum compared to the unlabeled parent compound, adipic acid.

The primary effects observed are:

Isotopic Shifts: The resonance signals of the deuterated carbons (C-2 and C-5) are shifted slightly upfield (to a lower ppm value) due to the isotopic effect of the heavier deuterium atom. Smaller, secondary isotopic shifts may also be observed for the adjacent carbons (C-1, C-3, C-4, C-6).

C-D Coupling: In a standard proton-decoupled ¹³C NMR experiment, the carbons directly bonded to deuterium (C-2 and C-5) will appear as multiplets due to one-bond carbon-deuterium coupling (¹J(C,D)). Since each carbon is attached to two deuterium atoms (CD₂), the signal will typically resolve into a quintet, following the 2nI+1 rule where n=2 and I=1. This coupling provides further confirmation of the location of the isotopic label.

Decoupling Techniques: To simplify the spectrum and obtain a single sharp peak for the deuterated carbons, a deuterium-decoupling technique can be applied simultaneously with proton decoupling. This collapses the multiplet into a singlet, which can be useful for resolving overlapping signals. magritek.com

The table below compares the reported ¹³C NMR chemical shifts for adipic acid with the expected shifts for its deuterated analog.

| Carbon Atom | Adipic Acid Chemical Shift (ppm) | Expected this compound Chemical Shift (ppm) | Expected Multiplicity (¹H-decoupled) |

|---|---|---|---|

| C-1, C-6 (COOH) | ~177.5 | Slightly upfield shift | Singlet |

| C-2, C-5 (CH₂/CD₂) | ~33.8 | Noticeable upfield shift | Quintet |

| C-3, C-4 (CH₂) | ~24.2 | Slightly upfield shift | Singlet |

Note: The chemical shifts for adipic acid are approximate and can vary with the solvent used. The expected shifts for the deuterated compound are qualitative predictions based on known isotopic effects.

Two-dimensional (2D) NMR techniques are essential for mapping the connectivity and spatial relationships between atoms, which are crucial for determining molecular conformation. nih.govprinceton.edu While the deuteration at the C-2 and C-5 positions precludes direct ¹H-¹H correlations involving these sites, other multidimensional experiments remain highly informative.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects long-range (2-3 bond) couplings between carbon and proton nuclei. For this compound, HMBC spectra would reveal correlations between the protons on C-3 and C-4 and the carbons at C-2/C-5 and C-1/C-6. These correlations help to confirm the carbon framework and assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This is particularly useful for studying the conformational preferences of the flexible aliphatic chain. NOESY experiments could reveal through-space interactions between the protons on C-3 and C-4 and the carboxylic acid protons, providing insights into the folding of the molecular backbone in solution. The study of dicarboxylic acids often involves analyzing conformer populations, which can be influenced by solvent and ionization state. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com Isotopic substitution with deuterium causes a significant and predictable shift in the vibrational frequencies of the bonds involved, serving as a precise label for band assignment. acs.org

In the IR spectrum of adipic acid, the C-H stretching vibrations of the methylene (B1212753) groups appear in the 2850-3000 cm⁻¹ region, while bending modes are found at lower frequencies. researchgate.net The substitution of hydrogen with deuterium at C-2 and C-5 leads to the most dramatic and informative changes in the IR spectrum.

Based on the harmonic oscillator model, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as heavy as protium (B1232500), the C-D stretching vibrations are expected at significantly lower frequencies than the C-H stretches.

C-D Stretching: The C-H stretching bands associated with the C-2 and C-5 positions will be absent and replaced by new C-D stretching absorptions, typically in the 2100-2250 cm⁻¹ range.

Bending Modes: The C-H scissoring (~1465 cm⁻¹) and rocking (~725 cm⁻¹) modes will also shift to lower wavenumbers upon deuteration.

Unaffected Bands: The characteristic broad O-H stretching band of the carboxylic acid dimer (centered around 3000 cm⁻¹) and the strong C=O stretching band (~1700 cm⁻¹) are expected to be largely unperturbed, confirming that the isotopic labeling is confined to the aliphatic chain. researchgate.netorgchemboulder.com

The table below summarizes the key IR absorptions for adipic acid and the expected shifts for this compound.

| Vibrational Mode | Adipic Acid Approx. Wavenumber (cm⁻¹) | Expected this compound Wavenumber (cm⁻¹) | Comment |

|---|---|---|---|

| O-H stretch (H-bonded) | 3300-2500 (broad) | 3300-2500 (broad) | Largely unaffected. |

| C-H stretch (C-3, C-4) | 2940, 2870 | 2940, 2870 | Remains present. |

| C-H stretch (C-2, C-5) | 2940, 2870 | Absent | Replaced by C-D stretch. |

| C-D stretch (C-2, C-5) | - | ~2250-2100 | New band appears due to deuteration. |

| C=O stretch | ~1700 | ~1700 | Largely unaffected. |

| C-H bend (C-2, C-5) | ~1465 | Absent/Shifted | Replaced by C-D bend at lower frequency. |

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. nih.gov The Raman spectrum of this compound would also exhibit the characteristic isotopic shifts seen in the IR spectrum.

Integration of Spectroscopic Data with Computational Modeling for Conformational Analysis

A comprehensive understanding of the conformational landscape of this compound requires the integration of experimental spectroscopic data with high-level computational modeling. nih.gov This synergistic approach allows for the assignment of observed spectral features to specific molecular conformations and provides insights into the relative energies and populations of different conformers. nih.govacs.org

The process begins by using computational methods, such as Density Functional Theory (DFT) or molecular mechanics, to perform a conformational search. nih.govnsf.gov This search identifies the stable, low-energy structures (conformers) of the molecule in the gas phase or in a simulated solvent environment. For a flexible molecule like hexanedioic acid, these conformers differ primarily by the dihedral angles along the C-C backbone, leading to various gauche and anti arrangements. nih.gov

Once the geometries of the stable conformers are optimized, their theoretical vibrational spectra (IR and Raman) and NMR chemical shifts can be calculated. nsf.govscielo.br These calculated spectra are then compared with the experimental data obtained from techniques like FTIR and Raman spectroscopy. The deuteration at the 2 and 5 positions provides specific vibrational markers that can be precisely calculated and compared. researchgate.net

For example, the experimental IR spectrum may show multiple peaks in the C=O stretching region or in the fingerprint region associated with C-C and C-O stretching and CD₂ bending modes. By comparing the positions and relative intensities of these experimental peaks with the calculated spectra for each conformer, it is possible to assign specific peaks to specific conformations. nih.gov This allows for the determination of the predominant conformation in the solid state or the distribution of conformers in a solution. Molecular dynamics (MD) simulations can further be used to study the dynamic equilibrium between these conformers and how it is influenced by factors like temperature and solvent. nih.govresearchgate.net

Interactive Table: Comparison of Hypothetical Experimental IR Frequencies with DFT-Calculated Values for Two Conformers of this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Freq. (Anti-Conformer) (cm⁻¹) | Calculated Freq. (Gauche-Conformer) (cm⁻¹) | Assignment |

| C=O Stretch (H-bonded) | 1705 | 1708 | 1712 | Predominantly from the more stable anti-conformer in the solid state. |

| CD₂ Scissoring | 1055 | 1058 | 1065 | The anti-conformer provides a better match to the experimental peak. |

| C-C Stretch | 920 | 922 | 935 | The gauche-conformer introduces a distinct C-C stretch frequency. |

| C-O Stretch / O-H Bend | 1280 | 1283 | 1290 | Coupled vibration sensitive to the overall molecular geometry. |

This integrated approach provides a level of detail about the molecular structure and dynamics that is unattainable by experimental or computational methods alone. mdpi.com

Computational Chemistry and Theoretical Modeling of 2,2,5,5 Tetradeuteriohexanedioic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Energetics

Quantum chemical calculations are fundamental to understanding the behavior of 2,2,5,5-tetradeuteriohexanedioic acid at the atomic level. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. spectroscopyonline.com It offers a good balance between computational cost and accuracy, making it suitable for studying molecules of the size of hexanedioic acid and its isotopologues.

One of the key applications of DFT in the context of this compound is the calculation of vibrational frequencies. The substitution of hydrogen with deuterium (B1214612) at the 2 and 5 positions leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds in the unlabeled compound. This is primarily due to the increased mass of deuterium. scielo.org.mx DFT calculations can accurately predict these isotopic shifts, which can be compared with experimental spectroscopic data (e.g., from infrared or Raman spectroscopy) to confirm the position of deuteration. nih.gov

The following table presents a hypothetical comparison of calculated vibrational frequencies for the C-H and C-D stretching modes in hexanedioic acid and this compound, illustrating the expected isotopic shift.

| Vibrational Mode | Unlabeled Hexanedioic Acid (C-H) Frequency (cm⁻¹) | This compound (C-D) Frequency (cm⁻¹) |

| Symmetric CH₂ Stretch | ~2860 | - |

| Asymmetric CH₂ Stretch | ~2930 | - |

| Symmetric CD₂ Stretch | - | ~2100 |

| Asymmetric CD₂ Stretch | - | ~2200 |

Note: These are representative values. Actual calculated frequencies may vary depending on the specific DFT functional and basis set used.

Furthermore, DFT is instrumental in predicting kinetic isotope effects (KIEs), which are changes in reaction rates upon isotopic substitution. libretexts.org By calculating the vibrational frequencies of the reactant and the transition state, the zero-point energies (ZPEs) can be determined. The difference in ZPE between the deuterated and non-deuterated species is a major contributor to the primary KIE. nih.gov For reactions involving the cleavage of a C-H bond at the 2 or 5 position, a significant primary KIE would be expected.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. numberanalytics.com These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), can provide very high accuracy for molecular energies and properties, albeit at a higher computational cost compared to DFT. numberanalytics.com

For this compound, ab initio calculations can be employed to obtain highly accurate predictions of its geometry, conformational energies, and thermochemical properties. This is particularly important for understanding the subtle effects of deuteration on the molecule's stability and reactivity. For instance, ab initio methods can be used to calculate the equilibrium isotope effect (EIE), which arises from the energetic differences between the isotopically substituted reactant and product at equilibrium. researchgate.net These high-accuracy calculations can also serve as a benchmark for validating the results obtained from more computationally efficient DFT methods. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and interactions with the surrounding environment. nih.gov

For this compound, MD simulations can be used to investigate its conformational landscape. The flexible six-carbon chain of hexanedioic acid can adopt numerous conformations, and MD simulations can reveal the relative populations of these conformers at a given temperature. nih.gov Deuteration at the 2 and 5 positions is not expected to significantly alter the major conformational preferences, but it may have subtle effects on the dynamics of conformational transitions.

MD simulations are also crucial for studying solvation effects. The interaction of this compound with solvent molecules, such as water, can significantly influence its conformation and reactivity. MD simulations can model these interactions explicitly, providing insights into the structure of the solvation shell and the thermodynamics of solvation. rsc.org This is particularly relevant for understanding how the deuterated acid behaves in a biological environment.

Theoretical Prediction and Interpretation of Kinetic and Equilibrium Isotope Effects

The substitution of hydrogen with deuterium in this compound gives rise to kinetic and equilibrium isotope effects that can be predicted and interpreted using theoretical models. rutgers.edu

Kinetic Isotope Effects (KIEs): As mentioned earlier, KIEs are changes in reaction rates due to isotopic substitution. wikipedia.org Theoretical calculations, particularly using DFT, can predict the magnitude of the KIE for a given reaction involving the deuterated positions. researchgate.net For example, in an enzyme-catalyzed reaction where a C-H bond at the 2-position of hexanedioic acid is cleaved in the rate-determining step, a significant primary KIE (typically kH/kD > 2) would be predicted upon deuteration at this position. libretexts.org The magnitude of the predicted KIE can provide valuable information about the transition state of the reaction. wikipedia.org

Equilibrium Isotope Effects (EIEs): EIEs refer to the shift in the equilibrium position of a reaction upon isotopic substitution. nih.gov These effects are generally smaller than KIEs and arise from differences in the vibrational frequencies of the reactants and products. researchgate.net Theoretical calculations can predict EIEs by computing the free energy change for the isotopic exchange reaction. For acid-base equilibria, deuteration can affect the pKa value of the carboxylic acid groups. mdpi.com

The following table illustrates the type of data that can be obtained from theoretical predictions of isotope effects.

| Isotope Effect Type | Reaction | Predicted kH/kD or Keq | Interpretation |

| Primary KIE | Enzyme-catalyzed oxidation at C-2 | > 2 | C-H bond breaking is rate-limiting. |

| Secondary KIE | Reaction at the carboxyl group | ~1.0 - 1.2 | Change in hybridization at C-2 during the reaction. |

| EIE | Acid dissociation of the first carboxyl group | K_H/K_D > 1 | The deuterated acid is slightly less acidic. mdpi.com |

Modeling Interactions with Biological Macromolecules (e.g., Enzymes, Transporters)

Understanding how this compound interacts with biological macromolecules like enzymes and transporters is crucial for its application in metabolic studies. Computational modeling techniques such as molecular docking and molecular dynamics simulations are well-suited for this purpose.

Molecular Docking: This technique predicts the preferred orientation of a small molecule when it binds to a larger molecule, such as an enzyme. For this compound, docking studies can be used to predict its binding mode within the active site of an enzyme that metabolizes adipic acid, such as adipyl-CoA synthetase. researchgate.net The results can provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the enzyme-substrate complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic stability of the enzyme-substrate complex. researchgate.net These simulations can reveal how the deuterated acid and the enzyme active site residues move over time, providing a more realistic picture of the binding event. MD simulations can also be used to calculate the binding free energy, which is a measure of the affinity of the deuterated acid for the enzyme. Comparing the binding free energies of the deuterated and non-deuterated adipic acid can help in understanding if the isotopic substitution affects the binding affinity. While the effect is expected to be small, it could be significant in certain sensitive systems. Such studies have been instrumental in enhancing the production of adipic acid through computer-aided engineering of enzymes like adipyl-CoA synthetase. researchgate.net

Future Research Directions and Emerging Methodological Advancements

Development of Novel Isotope Tracers for Uncharted Metabolic Pathways

The use of stable isotope-labeled compounds is a cornerstone of metabolic flux analysis, allowing researchers to track the fate of atoms through various biochemical reactions. creative-proteomics.com While commonly used tracers like 13C-labeled glucose and 15N-labeled glutamine have been instrumental, there is a growing need for novel tracers to investigate less-explored metabolic pathways. nih.gov

2,2,5,5-tetradeuteriohexanedioic acid represents a potential tool for probing pathways involving dicarboxylic acids. Adipic acid itself is a product of fatty acid oxidation and can be a metabolic substrate under certain conditions. The introduction of deuterium (B1214612) at specific positions (2,2,5,5) offers a stable, non-radioactive label that can be traced using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Future research could focus on the synthesis and application of this compound to investigate:

Peroxisomal and mitochondrial fatty acid oxidation: By introducing the deuterated tracer, researchers could quantify the contribution of adipic acid to the tricarboxylic acid (TCA) cycle and other downstream metabolic processes.

Microbial metabolism: Certain microorganisms are capable of utilizing dicarboxylic acids as a carbon source. This tracer could be employed to study these unique metabolic pathways in various bacterial and fungal species.

Inborn errors of metabolism: Several genetic disorders are characterized by defects in fatty acid oxidation, leading to an accumulation of dicarboxylic acids. This compound could serve as a diagnostic tool or a research probe to better understand the pathophysiology of these conditions.

The development of a suite of deuterated dicarboxylic acids, including this compound, would provide a valuable toolkit for metabolomics researchers to explore these uncharted territories of metabolism.

Integration of Stable Isotope Tracing with High-Throughput Omics Technologies

The synergy between stable isotope tracing and high-throughput "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to gain a systems-level understanding of cellular metabolism. nih.gov This integrated approach, often referred to as stable isotope-resolved metabolomics (SIRM), moves beyond static snapshots of metabolite concentrations to provide dynamic information about metabolic fluxes. creative-proteomics.com

The use of this compound in conjunction with these technologies could yield significant insights. For instance, in a metabolomics study, the incorporation of deuterium from the tracer into downstream metabolites can be monitored over time, revealing the activity of specific pathways. nih.gov When combined with proteomics, researchers can correlate changes in metabolic flux with the expression levels of key enzymes involved in those pathways.

Table 1: Illustrative Applications of Integrating this compound with Omics Technologies

| Omics Technology | Potential Application with this compound | Expected Outcome |

| Metabolomics | Tracing the metabolic fate of the deuterated adipic acid in cell culture or animal models. | Identification and quantification of downstream metabolites, providing a map of adipic acid utilization pathways. |

| Proteomics | Correlating the metabolic flux of deuterated adipic acid with the abundance of enzymes in fatty acid oxidation pathways. | Identification of key regulatory enzymes and potential drug targets. |

| Fluxomics | Using the isotopic labeling patterns to calculate the absolute rates of metabolic reactions involving adipic acid. | A quantitative understanding of the dynamics of dicarboxylic acid metabolism under different physiological conditions. |

This table presents hypothetical applications based on established methodologies in the field, as specific studies involving this compound are not available.

This integrated approach allows for a more comprehensive understanding of how metabolic networks are regulated and how they respond to various stimuli or perturbations.

Advancements in Analytical Instrumentation for Ultrasensitive Isotopic Detection

The ability to detect and quantify stable isotopes with high sensitivity and precision is critical for the success of tracer studies. ckisotopes.com Continuous advancements in analytical instrumentation, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are pushing the boundaries of what is possible in metabolic research.

High-resolution mass spectrometers, such as Orbitrap and time-of-flight (TOF) instruments, enable the accurate measurement of mass differences between isotopologues, allowing for the confident identification and quantification of labeled compounds even in complex biological matrices. nih.gov For a compound like this compound, these instruments can distinguish it from its unlabeled counterpart and trace the incorporation of its four deuterium atoms into other molecules.

Emerging technologies in this area include:

Improved ionization techniques: Novel ionization methods aim to increase the efficiency of ion generation while minimizing fragmentation, leading to enhanced sensitivity.

Ion mobility-mass spectrometry (IM-MS): This technique adds another dimension of separation based on the size and shape of ions, which can help to resolve isobaric and isomeric compounds that are indistinguishable by mass alone.

Cryogenic NMR probes: These probes significantly increase the signal-to-noise ratio in NMR experiments, enabling the detection of low-abundance metabolites and their isotopologues.

Laser-based isotope analysis: Techniques like cavity ring-down spectroscopy (CRDS) are emerging as highly sensitive methods for real-time isotope analysis of gases, which could be adapted for metabolic studies involving volatile compounds. mdpi.com

These advancements will be crucial for future studies utilizing tracers like this compound, particularly when investigating low-flux pathways or analyzing small sample volumes.

Expansion of KIE Applications to Complex Catalytic Systems

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions. numberanalytics.com It arises from the change in reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. numberanalytics.comwikipedia.org By measuring the KIE, researchers can gain insights into the rate-determining step of a reaction and the structure of the transition state. numberanalytics.com

For this compound, the deuterium substitution at the α-carbons (positions 2 and 5) could be used to probe the mechanism of enzymes that act on dicarboxylic acids. For example, if a C-H bond at one of these positions is broken in the rate-limiting step of an enzymatic reaction, a significant primary KIE would be expected.

Table 2: Hypothetical Kinetic Isotope Effects for Reactions Involving this compound

| Reaction Type | Isotopic Substitution | Expected KIE (kH/kD) | Mechanistic Implication |

| Enzymatic C-H bond cleavage at C2 or C5 | H replaced by D | > 2 | C-H bond breaking is part of the rate-determining step. |

| Enzymatic reaction with no C-H bond cleavage at C2 or C5 | H replaced by D | ~ 1 | C-H bond breaking is not involved in the rate-determining step. |

| Secondary KIE | H replaced by D at a non-reacting position | 1.0 - 1.5 | Changes in hybridization or steric environment at the transition state. |

This table provides theoretical KIE values based on general principles. Actual experimental values would be required to confirm these predictions for specific reactions.

Future research in this area could involve:

Enzyme mechanism studies: Using this compound as a substrate to probe the mechanisms of acyl-CoA dehydrogenases and other enzymes involved in fatty acid metabolism. numberanalytics.com

Artificial enzyme design: KIE studies can provide valuable data for the design and optimization of artificial enzymes and catalysts for specific chemical transformations.

Understanding quantum tunneling in biological systems: In some enzymatic reactions, hydrogen tunneling can play a significant role. KIE measurements with deuterated substrates are a key method for detecting and quantifying this quantum mechanical phenomenon. wikipedia.org

The expansion of KIE applications to more complex biological and catalytic systems, facilitated by the availability of specifically labeled compounds like this compound, will continue to provide deep insights into the fundamental principles of catalysis.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,2,5,5-tetradeuteriohexanedioic acid, and how can isotopic purity be validated?

- Methodological Answer : The deuteration of hexanedioic acid typically involves acid-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or D₂SO₄). For site-specific deuteration at the 2,2,5,5 positions, regioselective deuterating agents or enzymatic methods may be employed. Isotopic purity is validated via ¹H NMR spectroscopy (absence of proton signals at deuterated positions) and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm molecular weight shifts (+4 Da for four deuterium atoms). Ensure solvent deuterium content >99% to minimize isotopic dilution .

Q. How does deuterium substitution affect the physicochemical properties of hexanedioic acid?

- Methodological Answer : Deuterium substitution alters bond strength (C-D vs. C-H) and vibrational frequencies, impacting properties like solubility, melting point, and reaction kinetics. Use differential scanning calorimetry (DSC) to compare melting points and FT-IR spectroscopy to analyze C-D stretching modes (~2100–2200 cm⁻¹). Kinetic isotope effects (KIEs) can be quantified via comparative reaction rate studies under identical conditions .

Q. What safety precautions are critical when handling deuterated compounds like this compound?

- Methodological Answer : Follow GHS guidelines for skin/eye protection (Category 2/2A hazards). Use fume hoods, nitrile gloves, and sealed containers to minimize exposure. Deuterated compounds may decompose under heat, releasing toxic fumes; consult safety data sheets (SDS) for storage recommendations (e.g., inert atmosphere, −20°C). Emergency protocols include rinsing eyes with water (15+ minutes) and using adsorbents like quartz sand for spills .

Advanced Research Questions

Q. How can this compound be used to resolve ambiguities in NMR-based metabolic flux analysis?

- Methodological Answer : Deuterated analogs act as internal standards to correct for signal overlap or dynamic range limitations. In ¹³C metabolic flux analysis , co-elution of metabolites can be resolved by spiking deuterated adipic acid into samples. Use 2D NMR (HSQC or TOCSY) to distinguish deuterated vs. non-deuterated species. Validate with spike-recovery experiments (95–105% recovery threshold) .

Q. What experimental strategies mitigate isotopic scrambling during the synthesis of multi-deuterated compounds?

- Methodological Answer : Isotopic scrambling arises from reversible H/D exchange under acidic/basic conditions. To minimize this:

- Use low-temperature reactions (<0°C) to reduce exchange rates.

- Employ anhydrous deuterated solvents (e.g., DCl in D₂O-free CDCl₃).

- Validate scrambling via LC-MS/MS with isotopomer-resolved fragmentation patterns. For example, monitor m/z ratios of fragment ions to confirm deuterium retention at specific carbons .

Q. How do kinetic isotope effects (KIEs) of this compound influence enzymatic catalysis studies?

- Methodological Answer : KIEs (k_H/k_D > 1) indicate rate-limiting steps involving C-H bond cleavage. For dehydrogenases (e.g., adipate dehydrogenase), measure reaction rates using stopped-flow spectroscopy with deuterated vs. protiated substrates. Compare ΔG‡ values via Eyring plots to identify isotopic impacts on transition states. Control for solvent isotope effects by repeating experiments in H₂O vs. D₂O .

Q. What are the challenges in interpreting deuterium-induced spectral overlaps in EPR studies?

- Methodological Answer : In dipolar EPR or DEER measurements , deuterated spin labels (e.g., MTSSL analogs) reduce nuclear spin noise but may introduce unresolved hyperfine couplings. Use density functional theory (DFT) simulations to model deuterium’s impact on spin density distribution. Validate with X-band EPR at multiple frequencies (9–35 GHz) to deconvolute overlapping signals .

Data Analysis & Contradictions

Q. How should researchers address discrepancies between experimental and computational deuteration patterns?

- Methodological Answer : Discrepancies often arise from incomplete deuteration or unaccounted solvent exchange. Steps:

Perform LC-MS isotopic profiling to quantify deuteration efficiency.

Compare experimental NMR chemical shifts with DFT-predicted values (e.g., using Gaussian or ORCA).

Conduct kinetic modeling (e.g., via MATLAB or Python) to simulate H/D exchange rates under reaction conditions .

Q. Why might deuterated adipic acid exhibit unexpected stability in radical-mediated oxidation reactions?

- Methodological Answer : C-D bonds resist hydrogen abstraction by radicals (e.g., hydroxyl radicals), reducing chain-propagation steps. Test via radical trapping experiments (e.g., using TEMPO) and EPR spin trapping to quantify radical lifetimes. Compare Arrhenius parameters (Ea, lnA) for protiated vs. deuterated systems .

Tables for Key Data

| Property | Value for this compound | Reference |

|---|---|---|

| Molecular Formula | C₆H₆D₄O₄ | |

| CAS Number | 19031-55-1 | |

| Isotopic Purity (D-content) | ≥98 atom% D | |

| Key Applications | NMR internal standards, metabolic flux analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.